molecular formula C7H3Br3O B1472527 2,3,5-Tribromobenzaldehyde CAS No. 477534-83-1

2,3,5-Tribromobenzaldehyde

Cat. No. B1472527
CAS RN: 477534-83-1
M. Wt: 342.81 g/mol
InChI Key: UHZYCTSKFLSIHD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3,5-Tribromobenzaldehyde is represented by the InChI code: 1S/C7H3Br3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H . This indicates that the compound consists of a benzaldehyde group with bromine atoms at the 2, 3, and 5 positions of the benzene ring .


Physical And Chemical Properties Analysis

2,3,5-Tribromobenzaldehyde is a solid at room temperature . It has a molecular weight of 342.81 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Metal-Based Triazole Compounds

2,3,5-Tribromobenzaldehyde is used in the synthesis of Schiff base compounds, which are then coordinated with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). These compounds exhibit enhanced biological activities, including antioxidant, enzyme inhibition, and antimicrobial properties, upon chelation with metal ions. Computational studies on these compounds also show significant orbital involvement and bonding interactions (Sumrra et al., 2018).

Synthesis of Brominated Phenols in Algae

In the blue-green algae Calothrix brevissima, 2,3,5-Tribromobenzaldehyde has been identified as one of the brominated phenols. These phenols are synthesized by the alga when grown in a mineral medium supplemented with glucose and NaBr (Pedersen & Dasilva, 1973).

Transformation by Anaerobic Bacteria

Anaerobic bacteria can transform halogenated aromatic aldehydes like 2,3,5-Tribromobenzaldehyde. These transformations usually result in the synthesis of corresponding carboxylic acids and are accompanied by partial reduction of the aldehyde to a hydroxymethyl group. This process suggests potential environmental implications in the anaerobic transformation of halogenated aromatic aldehydes (Neilson et al., 1988).

Electrocatalysis of NADH Oxidation

Electropolymerized films of derivatives like 3,4-Dihydroxybenzaldehyde, which are structurally similar to 2,3,5-Tribromobenzaldehyde, have been used in the electrocatalysis of NADH oxidation. These films exhibit stable redox-active properties and their growth depends on various factors like the concentration of the benzaldehyde derivative, deposition potential, and pH (Pariente et al., 1994).

Synthesis of Isoindolinones

Palladium-catalyzed synthesis involving 2-Bromobenzaldehyde, which shares a bromo-substituted benzaldehyde structure with 2,3,5-Tribromobenzaldehyde, is utilized to produce 3-(alkylamino)isoindolin-1-ones. This reaction is significant in the field of heterocyclic chemistry (Cho et al., 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .

properties

IUPAC Name

2,3,5-tribromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZYCTSKFLSIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tribromobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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